

N-Methyl-3-phenoxybenzylamine: A Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methyl-3-phenoxybenzylamine**

Cat. No.: **B140175**

[Get Quote](#)

An In-depth Whitepaper on a Key Intermediate for Novel Compound Synthesis

Abstract

N-Methyl-3-phenoxybenzylamine is a secondary amine that holds significant potential as a versatile intermediate in the fields of medicinal chemistry and materials science. Its structural motif, featuring a flexible phenoxy group and a reactive secondary amine, makes it an attractive building block for the synthesis of a diverse range of target molecules. This technical guide provides a comprehensive overview of **N-Methyl-3-phenoxybenzylamine**, including its synthesis, potential applications as a research chemical intermediate, and a proposed experimental protocol. Due to the limited availability of direct experimental data in the public domain, this guide leverages established chemical principles and analogous reactions to provide a robust framework for researchers.

Chemical Properties and Structure

N-Methyl-3-phenoxybenzylamine is characterized by the presence of a benzylamine core, with a phenoxy substituent at the 3-position of the benzene ring and a methyl group on the nitrogen atom.

Table 1: Physicochemical Properties of **N-Methyl-3-phenoxybenzylamine**

Property	Value	Source
CAS Number	129535-78-0	[1] [2]
Molecular Formula	C ₁₄ H ₁₅ NO	
Molecular Weight	213.28 g/mol	
Appearance	Predicted: Liquid	
Boiling Point	Predicted: >300 °C	
Density	Predicted: ~1.05 g/cm ³	

Synthesis of N-Methyl-3-phenoxybenzylamine

A plausible and efficient synthetic route to **N-Methyl-3-phenoxybenzylamine** involves a two-step process starting from 3-phenoxybenzonitrile. The first step is the reduction of the nitrile to the primary amine, 3-phenoxybenzylamine, followed by N-methylation.

Step 1: Synthesis of 3-Phenoxybenzylamine

The reduction of 3-phenoxybenzonitrile to 3-phenoxybenzylamine is a well-established transformation. A common method involves catalytic hydrogenation.

Table 2: Synthesis of 3-Phenoxybenzylamine from 3-Phenoxybenzonitrile

Parameter	Value
Starting Material	3-phenoxybenzonitrile
Reagents	Hydrogen (H ₂), Raney Nickel, Ammonia (NH ₃)
Solvent	Methanol
Temperature	60 °C
Pressure	120 bar
Yield	~95%

Step 2: N-Methylation of 3-Phenoxybenzylamine

The introduction of a methyl group onto the primary amine can be achieved through various methods. One of the most common and effective is reductive amination using formaldehyde, followed by reduction of the intermediate imine or aminal.

Table 3: Proposed Synthesis of **N-Methyl-3-phenoxybenzylamine**

Parameter	Value
Starting Material	3-phenoxybenzylamine
Reagents	Formaldehyde (or paraformaldehyde), Reducing Agent (e.g., Sodium borohydride, Sodium triacetoxyborohydride, or H ₂ /Pd-C)
Solvent	Methanol, Dichloromethane, or Acetonitrile
Temperature	Room Temperature
Yield	High (expected)

Experimental Protocols

The following are detailed, proposed methodologies for the synthesis of **N-Methyl-3-phenoxybenzylamine**.

Synthesis of 3-Phenoxybenzylamine

- Materials: 3-phenoxybenzonitrile, Methanol, Raney Nickel, Liquid Ammonia, Hydrogen gas.
- Procedure:
 - In a high-pressure autoclave, combine 3-phenoxybenzonitrile (1.0 mol), methanol (1 L), and Raney Nickel (50 g).
 - Cool the autoclave and add liquid ammonia (200 g).
 - Pressurize the autoclave with hydrogen gas to 120 bar.

- Heat the mixture to 60 °C and stir for 1-2 hours.
- Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- After completion, cool the reactor, vent the hydrogen, and carefully filter the catalyst.
- Concentrate the filtrate under reduced pressure to yield crude 3-phenoxybenzylamine.
- Purify the product by vacuum distillation.

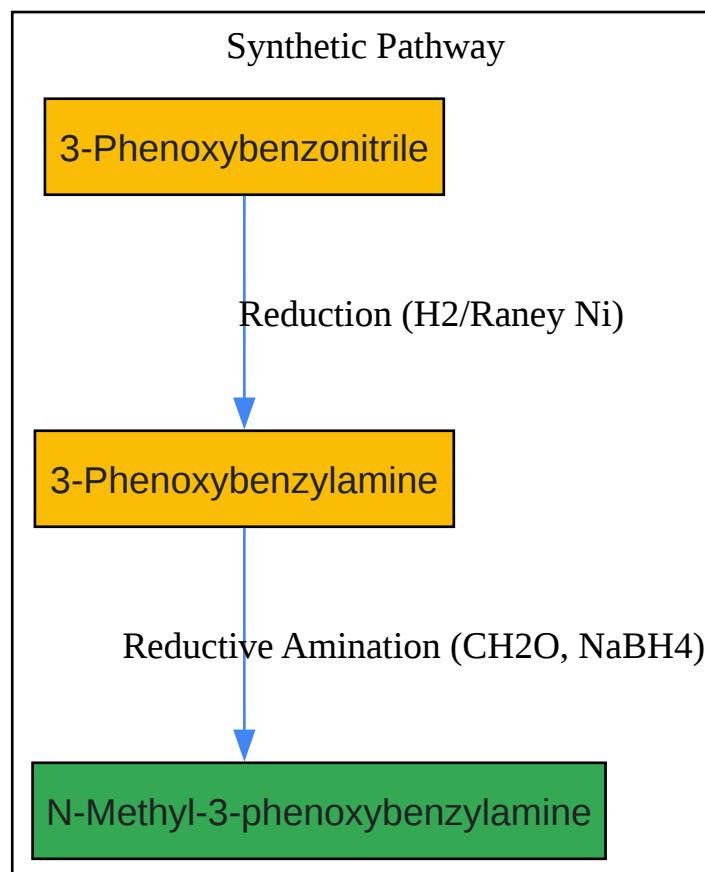
Synthesis of N-Methyl-3-phenoxybenzylamine (Proposed)

- Materials: 3-phenoxybenzylamine, Formaldehyde (37% aqueous solution), Sodium borohydride, Methanol.
- Procedure:
 - Dissolve 3-phenoxybenzylamine (0.5 mol) in methanol (500 mL) in a round-bottom flask.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add formaldehyde solution (0.55 mol) dropwise while maintaining the temperature at 0 °C.
 - Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
 - Cool the reaction mixture back to 0 °C.
 - Slowly and portion-wise, add sodium borohydride (0.6 mol). Caution: Hydrogen gas evolution will occur.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
 - Quench the reaction by the slow addition of water.

- Concentrate the mixture under reduced pressure to remove the methanol.
- Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude **N-Methyl-3-phenoxybenzylamine** by column chromatography or vacuum distillation.

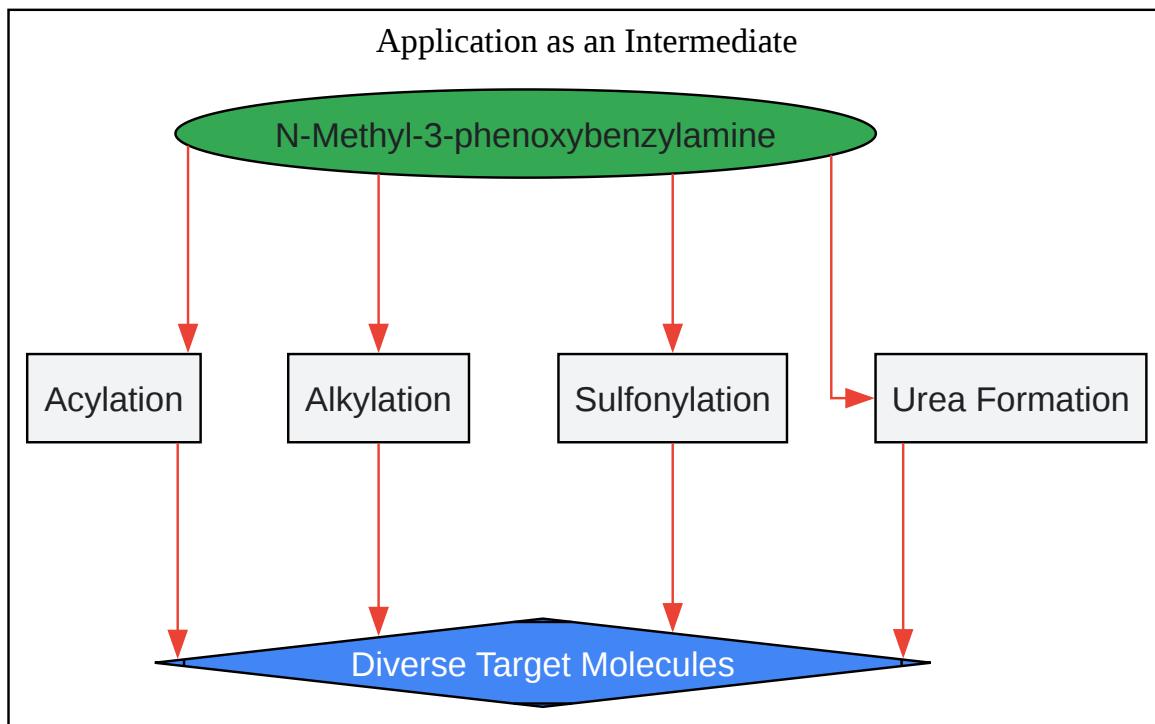
Role as a Research Chemical Intermediate

N-Methyl-3-phenoxybenzylamine serves as a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials. The secondary amine functionality is a key reaction site for various chemical transformations.


Elaboration of the Amine Moiety

The nitrogen atom in **N-Methyl-3-phenoxybenzylamine** can be further functionalized to introduce a wide range of substituents, leading to the creation of new chemical entities with diverse properties.

- Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- Alkylation: Introduction of new alkyl or aryl groups.
- Sulfenylation: Formation of sulfonamides by reacting with sulfonyl chlorides.
- Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.


Visualizing the Synthetic and Application Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathway and the potential for this intermediate in research and development.

[Click to download full resolution via product page](#)

Caption: Synthetic route to **N-Methyl-3-phenoxybenzylamine**.

[Click to download full resolution via product page](#)

Caption: Role as a versatile chemical intermediate.

Conclusion

N-Methyl-3-phenoxybenzylamine is a promising and versatile building block for chemical synthesis. While detailed experimental data for this specific compound is not widely published, its synthesis can be reliably achieved through established methods. Its utility as a research chemical intermediate is significant, offering a gateway to a wide array of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding for researchers looking to utilize **N-Methyl-3-phenoxybenzylamine** in their synthetic endeavors. Further research into the specific reaction conditions and the physical and spectroscopic properties of this compound is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. parchem.com [parchem.com]
- 2. N-Methyl-3-phenoxybenzylamine CAS#: 129535-78-0 [amp.chemicalbook.com]
- To cite this document: BenchChem. [N-Methyl-3-phenoxybenzylamine: A Technical Guide for the Research Professional]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140175#n-methyl-3-phenoxybenzylamine-as-a-research-chemical-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com